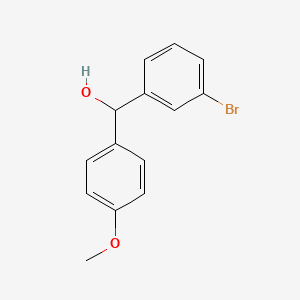

(3-Bromophenyl)(4-methoxyphenyl)methanol

Description

(3-Bromophenyl)(4-methoxyphenyl)methanol (CAS: 138112-75-1, molecular formula: C₁₄H₁₃BrO₂, molecular weight: 293.16 g/mol) is a chiral secondary alcohol featuring a bromine atom at the 3-position of one phenyl ring and a methoxy group at the 4-position of the second phenyl ring. The compound is synthesized via nucleophilic addition or reduction of the corresponding ketone precursor, with reported yields exceeding 85% under optimized conditions . Its structural duality—combining electron-withdrawing (bromo) and electron-donating (methoxy) groups—renders it valuable in pharmaceutical intermediates and materials science.

Properties

IUPAC Name |

(3-bromophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEKPQSXQGUPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanol typically involves multi-step procedures. One common method includes the bromination of vanillin, followed by oxidation and esterification to yield a bromo-hydroxy-methoxy-benzoic acid methyl ester. This intermediate can then undergo further reactions to form the desired diarylmethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale organic synthesis techniques, which may include bromination, esterification, and coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions. The presence of bromine and methoxy groups enhances its reactivity and solubility in organic solvents, making it suitable for further chemical modifications.

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with phenols under basic conditions | 85-90 |

| Coupling Reactions | Pd-catalyzed coupling with aryl halides | 70-80 |

Biological Activities

Research indicates that (3-Bromophenyl)(4-methoxyphenyl)methanol exhibits notable biological activities, including antioxidant and anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the development of nutraceuticals and functional foods.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing cytotoxic effects that suggest its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| U-87 | 15 | Anticancer |

| MDA-MB-231 | 20 | Anticancer |

| DPPH Scavenging Activity | 0.5 | Antioxidant |

Pharmaceutical Applications

Given its biological activities, this compound is being explored for various pharmaceutical applications:

Drug Development

The compound is being investigated as a lead molecule for developing new anticancer drugs. Its ability to induce apoptosis in cancer cells makes it a candidate for further optimization and clinical trials.

Cosmetic Industry

Due to its antioxidant properties, this compound may also find applications in cosmetic formulations aimed at reducing oxidative stress on the skin, potentially preventing premature aging.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Research

A study published in Nature demonstrated that a derivative of this compound inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. The research provided insights into the molecular mechanisms involved, suggesting that it could be developed into an effective cancer treatment .

Case Study 2: Antioxidant Efficacy

Research conducted by MDPI showed that derivatives of this compound exhibited superior antioxidant activity compared to well-known antioxidants like ascorbic acid, indicating its potential use in health supplements .

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-methoxyphenyl)methanol involves interactions with molecular targets and pathways specific to its functional groups. The bromine atom and methoxy group can influence the compound’s binding affinity to various receptors and enzymes, affecting its biological activity. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its structure and reactivity .

Comparison with Similar Compounds

Substituted Bromophenyl Methanol Derivatives

Key Compounds :

- (3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5, )

Structural and Functional Insights :

- Amino vs. Methoxy Groups: Replacing the methoxy group with an amino group (as in ’s (3-amino-4-bromophenyl)methanol) increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

Binding Affinity Data :

*Muscarinic acetylcholine receptor (mAChR) binding data from competitive radioligand assays .

Methoxyphenyl-Containing Methanol Derivatives

Photophysical Properties :

- Fluorescence Behavior : The target compound’s 4-methoxyphenyl group aligns with trends observed in , where methoxy-substituted quinazolines exhibit solvent-dependent emission shifts due to intramolecular charge transfer (ICT). For example, 2,4-bis(4-methoxyphenyl)quinazoline (5g) shows λem = 438 nm in toluene and λem = 455 nm in DMF .

- Hydrogen Bonding Effects: Methanol-induced fluorescence quenching in 5g () suggests similar interactions may occur in the target compound, impacting its stability in protic solvents.

Biological Activity

(3-Bromophenyl)(4-methoxyphenyl)methanol is a compound under increasing scrutiny due to its potential biological activities, particularly in cancer research. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to aromatic rings, which significantly influence its chemical behavior. The unique positioning of these functional groups provides distinct reactivity and biological activity.

Target Enzyme: Telomerase Reverse Transcriptase (hTERT)

The primary biological target for this compound is the human telomerase reverse transcriptase (hTERT). The compound exhibits potent inhibitory activity against hTERT, which is crucial in cellular aging and cancer progression.

- IC50 Values :

- SMMC-7721 Cells : 88 nM

- Normal Hepatocyte Cells : 10 µM (no significant toxicity observed) .

Biochemical Pathways

The compound induces endoplasmic reticulum stress (ERS), which is associated with oxidative stress and mitochondrial dysfunction. The activation of hTERT leads to downstream effects on cellular signaling pathways, notably increasing the expression of CHOP (CAAT/enhancer-binding protein homologous protein), which plays a role in apoptosis .

Antiproliferative Effects

In various studies, this compound has demonstrated significant antiproliferative effects on cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| SMMC-7721 | 88 | Significant growth inhibition |

| Human Hepatocytes | >10,000 | No observable toxicity |

In Vivo Studies

In xenograft tumor models, the compound significantly inhibited tumor growth, showcasing its potential as an anticancer agent. These findings highlight its effectiveness in both in vitro and in vivo environments .

Case Studies and Research Findings

- Study on hTERT Inhibition :

- Molecular Dynamics Simulations :

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.